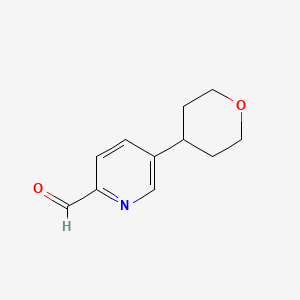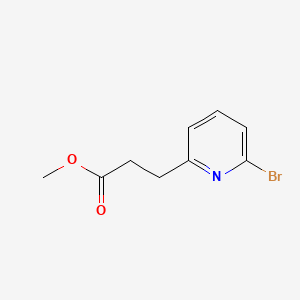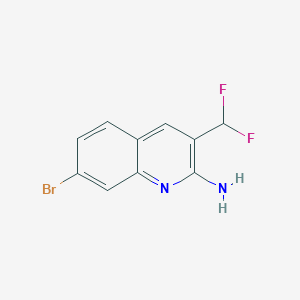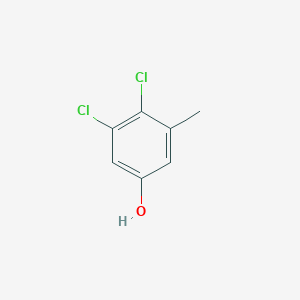
3,4-Dichloro-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-methylphenol: is an organic compound with the molecular formula C7H6Cl2O . It is a derivative of phenol, where two chlorine atoms and one methyl group are substituted on the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Dichloro-5-methylphenol can be synthesized through several methods. One common approach involves the chlorination of 5-methylphenol (m-cresol) using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dichloro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to less chlorinated phenols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or chlorinated benzoquinones.
Reduction: Formation of less chlorinated phenols or methylphenols.
Substitution: Formation of substituted phenols with different functional groups.
Aplicaciones Científicas De Investigación
3,4-Dichloro-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s antimicrobial properties make it useful in studying the effects of disinfectants and antiseptics on microbial growth.
Medicine: It is used in the formulation of antiseptic and disinfectant products for medical and veterinary applications.
Industry: The compound is employed in the production of disinfectants, preservatives, and other industrial chemicals.
Mecanismo De Acción
The antimicrobial activity of 3,4-Dichloro-5-methylphenol is primarily due to its ability to disrupt microbial cell membranes and denature proteins. The chlorine atoms in the compound enhance its reactivity, allowing it to interact with and damage essential cellular components of microorganisms. This leads to the inhibition of microbial growth and eventual cell death.
Comparación Con Compuestos Similares
3,5-Dichloro-4-methylphenol: Another chlorinated phenol with similar antimicrobial properties.
4-Chloro-3-methylphenol: Known for its use as a disinfectant and preservative.
2,4-Dichlorophenol: Used in the synthesis of herbicides and disinfectants.
Uniqueness: 3,4-Dichloro-5-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a methyl group enhances its antimicrobial efficacy and makes it a valuable compound in various applications.
Propiedades
Número CAS |
94705-20-1 |
|---|---|
Fórmula molecular |
C7H6Cl2O |
Peso molecular |
177.02 g/mol |
Nombre IUPAC |
3,4-dichloro-5-methylphenol |
InChI |
InChI=1S/C7H6Cl2O/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3 |
Clave InChI |
FVRLJMQDXQTHFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


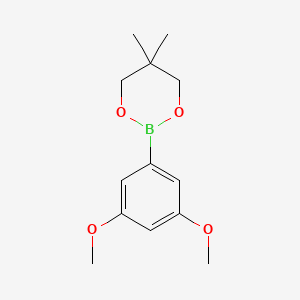
![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)
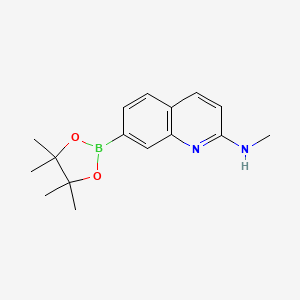
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)

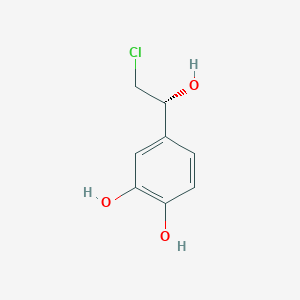
![4-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B13929333.png)
![[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)
![2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid](/img/structure/B13929335.png)
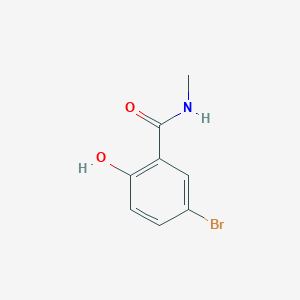
![5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13929343.png)
